molecular formula C9H7NO2 B1632433 2-Methylbenzo[d]oxazole-6-carbaldehyde CAS No. 864274-04-4

2-Methylbenzo[d]oxazole-6-carbaldehyde

Cat. No.: B1632433
CAS No.: 864274-04-4
M. Wt: 161.16 g/mol
InChI Key: ICPRUGIXGJLQHU-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]oxazole-6-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H7NO2. It is characterized by a benzoxazole ring system substituted with a methyl group at the 2-position and an aldehyde group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[d]oxazole-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminophenol with a suitable aldehyde, followed by cyclization and subsequent functionalization to introduce the methyl and aldehyde groups. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylbenzo[d]oxazole-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbenzo[d]oxazole-6-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoxazole ring system may also interact with DNA and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    2-Methylbenzoxazole: Lacks the aldehyde group at the 6-position.

    6-Formylbenzoxazole: Lacks the methyl group at the 2-position.

    2-Methylbenzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness: 2-Methylbenzo[d]oxazole-6-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in medicinal chemistry .

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPRUGIXGJLQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612592
Record name 2-Methyl-1,3-benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864274-04-4
Record name 2-Methyl-6-benzoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864274-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,3-benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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